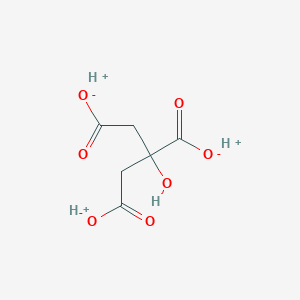

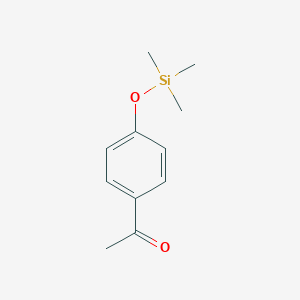

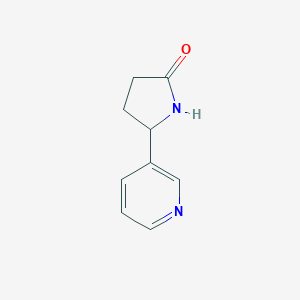

![molecular formula C11H15NO B101772 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 17422-43-4](/img/structure/B101772.png)

8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Overview

Description

N1-Methylpseudouridine is a modified nucleoside that is a methylated derivative of pseudouridine. It is a natural component found in archaeal transfer ribonucleic acids and is used extensively in biochemistry and molecular biology for in vitro transcription. This compound has gained significant attention due to its incorporation in messenger ribonucleic acid vaccines, such as those developed for SARS-CoV-2 by Pfizer-BioNTech and Moderna .

Mechanism of Action

Target of Action

The primary targets of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine are currently unknown. The compound is a derivative of benzazepine, a class of compounds known to interact with various biological targets . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Benzazepine derivatives can interact with their targets in various ways, often by binding to a specific site on the target molecule, which can lead to changes in the target’s function . The exact nature of these interactions for this compound remains to be elucidated.

Biochemical Pathways

Benzazepines are known to be involved in a variety of biological processes, but the specific pathways influenced by this compound are currently unknown .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is in a biological context. For this compound, it is recommended to store the compound in an inert atmosphere at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-Methylpseudouridine can be synthesized through the chemical methylation of pseudouridineThis methylation can be achieved using various methylating agents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of N1-Methylpseudouridine involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. The industrial production methods often involve the use of advanced chemical reactors and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N1-Methylpseudouridine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of N1-Methylpseudouridine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of N1-Methylpseudouridine depend on the specific type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new nucleoside analogs .

Scientific Research Applications

N1-Methylpseudouridine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of modified ribonucleic acids and other nucleic acid analogs.

Biology: It plays a crucial role in the study of ribonucleic acid structure and function, as well as in the development of ribonucleic acid-based therapeutics.

Medicine: N1-Methylpseudouridine is a key component in messenger ribonucleic acid vaccines, enhancing their stability and translation efficiency while reducing immunogenicity.

Industry: It is used in the production of ribonucleic acid-based drugs and vaccines, contributing to the advancement of biotechnology and pharmaceutical industries

Comparison with Similar Compounds

Similar Compounds

Pseudouridine: The parent compound of N1-Methylpseudouridine, which lacks the methyl group at the first position.

N1-Methyluridine: Another methylated nucleoside, but with a different structural configuration.

Uridine: The unmodified nucleoside that serves as a precursor for various modified nucleosides

Uniqueness

N1-Methylpseudouridine is unique due to its ability to enhance the stability and translation efficiency of ribonucleic acid while reducing immunogenicity. This makes it particularly valuable in the development of ribonucleic acid-based therapeutics and vaccines. Its incorporation into messenger ribonucleic acid vaccines has been a crucial step in improving their efficacy and safety profiles .

Properties

IUPAC Name |

8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-10-6-5-9-4-2-3-7-12-11(9)8-10/h5-6,8,12H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWUBTLYNPKOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

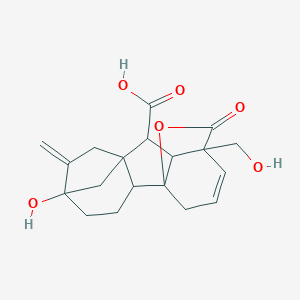

![beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate](/img/structure/B101692.png)

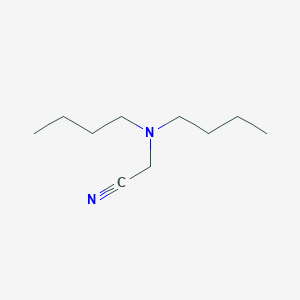

![6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene](/img/structure/B101698.png)

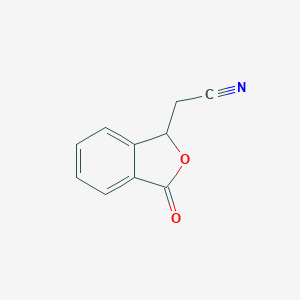

![2-Acetyl-3-methylbenzo[b]thiophene](/img/structure/B101703.png)

![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)